4-Methyl-6-isopropylpyrimidine
Description
4-Methyl-6-isopropylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with a methyl group at position 4 and an isopropyl group at position 4. Pyrimidines are critical in medicinal chemistry due to their role in nucleic acids and bioactive molecules.
Properties
CAS No. |
935252-68-9 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-methyl-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-7(3)9-5-10-8/h4-6H,1-3H3 |
InChI Key |
ALQZXUGWYMZDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine Derivatives
Structural and Functional Group Comparisons
Key structural analogs and their substituents are summarized below:
*Similarity scores (0–1 scale) from and reflect structural overlap with 4-Methyl-6-isopropylpyrimidine.
Key Observations:
- Substituent Position : Position 6 substitutions (e.g., isopropyl, chloro, or isopropoxy) significantly alter steric and electronic properties. For instance, the isopropyl group in this compound increases hydrophobicity compared to the chloro group in 4-Chloro-6-isopropylpyrimidin-2-amine .
- Reactivity : Chloro-substituted analogs (e.g., 6-Chloro-4-hydroxypyrimidine) are prone to nucleophilic substitution, whereas hydroxyl or carboxylic acid groups enhance solubility .
- Biological Relevance : Piperidine- and amine-substituted derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities .
Table: Comparative Property Analysis
*Calculated based on molecular formula (C₈H₁₂N₂).
Notes:
- Lipophilicity : The isopropyl group in this compound likely increases LogP compared to chloro- or hydroxyl-substituted analogs, favoring membrane permeability .
- Synthetic Utility : Chloro-substituted derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) serve as intermediates for further functionalization via nucleophilic substitution .
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